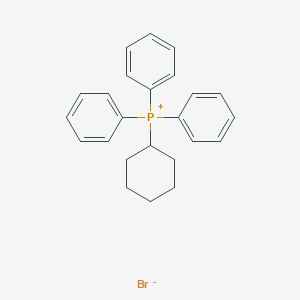

Cyclohexyltriphenylphosphonium bromide

Description

Properties

IUPAC Name |

cyclohexyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAKRDZMIONMRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994055 | |

| Record name | Cyclohexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-51-9 | |

| Record name | Cyclohexyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007333519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a crucial reagent in organic synthesis. Its primary application lies in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds, specifically for the synthesis of cyclohexyl-substituted alkenes. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is characterized by the presence of a bulky cyclohexyl group and three phenyl groups attached to a positively charged phosphorus atom, with a bromide anion. This structure imparts specific reactivity and solubility characteristics that are essential for its role in organic synthesis.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆BrP | [1] |

| Molecular Weight | 425.35 g/mol | [1] |

| Melting Point | 265-272 °C | [1] |

| Appearance | White to beige crystalline powder | [1] |

| CAS Number | 7333-51-9 | [1] |

| EINECS Number | 230-834-2 | [1] |

| Solubility | No quantitative data available. Generally soluble in polar organic solvents. |

Data Presentation: Spectral Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Spectral data is available but specific peak assignments require further analysis. |

| ¹³C NMR | Spectral data is available but specific peak assignments require further analysis. |

| Infrared (IR) | Characteristic peaks for P-C bonds and aromatic C-H bonds are expected. |

| Mass Spectrometry | Expected to show the molecular ion peak corresponding to the cyclohexyltriphenylphosphonium cation. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a bimolecular nucleophilic substitution (Sɴ2) reaction between triphenylphosphine and cyclohexyl bromide. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of cyclohexyl bromide, displacing the bromide ion.

Experimental Protocol: General Synthesis of Phosphonium Salts

Materials:

-

Triphenylphosphine

-

Cyclohexyl bromide

-

Anhydrous solvent (e.g., toluene, acetonitrile, or xylenes)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine in an appropriate anhydrous solvent under an inert atmosphere.

-

Add cyclohexyl bromide to the solution. The molar ratio of triphenylphosphine to cyclohexyl bromide is typically 1:1 or with a slight excess of the alkyl halide.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours to days, depending on the reactivity of the alkyl halide and the solvent used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature. The phosphonium salt may precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Caption: Synthesis of this compound.

The Wittig Reaction: Application in Alkene Synthesis

This compound is a key precursor for the generation of a phosphorus ylide (or phosphorane), the reactive species in the Wittig reaction. This reaction is renowned for its ability to convert aldehydes and ketones into alkenes with high regioselectivity.

Reaction Mechanism

The Wittig reaction proceeds through several key steps:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the phosphorus ylide. The acidity of the α-proton on the phosphonium salt is increased by the electron-withdrawing effect of the adjacent positively charged phosphorus atom.

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This [2+2] cycloaddition leads to the formation of a four-membered ring intermediate called an oxaphosphetane.

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction using this compound

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

An aldehyde or ketone

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Inert atmosphere setup

Procedure:

Part 1: Ylide Preparation

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add this compound.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base and substrate).

-

Slowly add the strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Allow the mixture to stir at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

Part 2: Reaction with Carbonyl Compound

-

Dissolve the aldehyde or ketone in anhydrous THF in a separate flask.

-

Slowly add the solution of the carbonyl compound to the ylide solution at the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by TLC.

Part 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Caption: Experimental workflow for the Wittig reaction.

Safety and Handling

This compound is an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the preparation of cyclohexyl-substituted alkenes via the Wittig reaction. Its synthesis from readily available starting materials and its reliable performance in the Wittig olefination make it an important tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

Cyclohexyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile and important reagent in modern organic synthesis. Its primary application lies in the Wittig reaction, a cornerstone method for the formation of carbon-carbon double bonds. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its utility in research and drug development. Detailed experimental protocols and safety information are also included to facilitate its practical use in the laboratory.

Chemical Structure and Identification

This compound consists of a positively charged phosphorus atom bonded to three phenyl groups and one cyclohexyl group, with a bromide anion as the counterion.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | cyclohexyl(triphenyl)phosphanium;bromide[1] |

| CAS Number | 7333-51-9[1][2] |

| Molecular Formula | C24H26BrP[1][2] |

| Molecular Weight | 425.34 g/mol [1][2] |

| InChI | InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1[1] |

| SMILES | C1CCC(CC1)--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.[Br-][3] |

Physicochemical and Spectroscopic Properties

This compound is a stable, solid compound under standard laboratory conditions.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 265-272 °C | [2] |

| Solubility | Soluble in polar organic solvents such as dichloromethane, chloroform, and alcohols. | |

| Hygroscopicity | Hygroscopic | [2] |

Table 3: Spectroscopic Data

| Spectrum | Key Features and Peaks |

| ¹H NMR | Phenyl protons typically appear in the range of 7.5-8.0 ppm. Cyclohexyl protons appear further upfield, generally between 1.2 and 4.0 ppm, with the proton on the carbon attached to phosphorus showing a characteristic coupling to the phosphorus atom. |

| ¹³C NMR | Aromatic carbons resonate between approximately 115 and 135 ppm. The carbons of the cyclohexyl ring appear in the range of 25-40 ppm, with the carbon directly bonded to phosphorus being significantly downfield. |

| IR (Infrared) | Characteristic peaks include C-H stretching from the aromatic and aliphatic groups, P-C vibrations, and absorptions corresponding to the phenyl rings. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. Phenyl group vibrations are often seen around 1435 cm⁻¹. |

| Mass Spec. | The mass spectrum would show the molecular ion of the cation, [C24H26P]⁺, at m/z 345.18. Fragmentation would likely involve the loss of the cyclohexyl group or phenyl groups. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and cyclohexyl bromide.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reagents and Equipment:

-

Triphenylphosphine (1 equivalent)

-

Cyclohexyl bromide (1.1 equivalents)

-

Anhydrous toluene or acetonitrile

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Anhydrous diethyl ether for washing

-

Vacuum oven

-

-

Procedure:

-

To a round-bottom flask, add triphenylphosphine and anhydrous toluene (or acetonitrile).

-

Stir the mixture at room temperature until the triphenylphosphine has dissolved.

-

Add cyclohexyl bromide to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven to yield this compound as a white to off-white solid.

-

The Wittig Reaction: A Key Application

The most prominent application of this compound is as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction. This reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.

Signaling Pathway: The Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Cyclohexanone

-

Reagents and Equipment:

-

This compound (1 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1 equivalent)

-

Cyclohexanone (1 equivalent)

-

Schlenk flask or a three-necked round-bottom flask with a magnetic stirrer, septum, and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend this compound in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Slowly add a solution of cyclohexanone in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

-

Applications in Drug Development

While this compound may not be a therapeutic agent itself, its role in organic synthesis makes it a valuable tool in drug discovery and development. The Wittig reaction, facilitated by this reagent, is frequently employed to construct complex molecular scaffolds found in many pharmaceuticals. By enabling the stereoselective formation of double bonds, it allows for the synthesis of specific isomers of a drug candidate, which is crucial as different isomers can have vastly different biological activities.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from moisture, as the compound is hygroscopic.

Conclusion

This compound is a key reagent for organic chemists, particularly for its role in the Wittig reaction. Its ability to facilitate the formation of carbon-carbon double bonds makes it an indispensable tool in the synthesis of a wide array of organic molecules, including those of medicinal importance. A thorough understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its safe and effective use in research and development.

References

Technical Guide: Cyclohexyltriphenylphosphonium Bromide (CAS 7333-51-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 7333-51-9, identified as Cyclohexyltriphenylphosphonium bromide. The primary application of this compound is as a reagent in the Wittig reaction, a fundamental transformation in organic synthesis for the formation of carbon-carbon double bonds. This document consolidates its chemical and physical properties, and details its role in synthetic chemistry. Notably, a comprehensive search of scientific literature and databases did not yield any information on the direct biological activity or involvement of this compound in specific signaling pathways. Therefore, its utility in drug development is primarily as a synthetic intermediate rather than a pharmacologically active agent.

Chemical Information

This compound is a quaternary phosphonium salt. Its core utility lies in its function as a precursor to a phosphorus ylide, the key reactive species in the Wittig reaction.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 7333-51-9 |

| Molecular Formula | C₂₄H₂₆BrP |

| Molecular Weight | 425.34 g/mol |

| Appearance | White to beige crystalline powder |

| Melting Point | 265-272 °C |

| Solubility | No data available |

| Synonyms | Phosphonium, cyclohexyltriphenyl-, bromide (1:1); Bromo(cyclohexyl)triphenylphosphorane |

Role in Organic Synthesis: The Wittig Reaction

The paramount application of this compound is in the Wittig reaction. This reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. The process involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.

The Wittig reaction proceeds through a series of well-defined steps, starting with the formation of the phosphorus ylide from the phosphonium salt.

Experimental Workflow: General Wittig Reaction

Caption: General workflow of the Wittig reaction starting from a phosphonium salt.

The reaction is initiated by the deprotonation of the α-carbon (adjacent to the phosphorus atom) of the phosphonium salt by a strong base, forming the phosphorus ylide. This ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then decomposes to yield the final alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction utilizing this compound was not found in the surveyed literature, a general procedure for a Wittig reaction using a similar phosphonium salt is provided below as a representative example. Researchers should adapt this protocol based on the specific reactivity of the substrates and the desired product.

Objective: To synthesize an alkene from an aldehyde or ketone using a phosphonium salt.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Strong base (e.g., n-Butyllithium (n-BuLi) in hexane, Sodium hydride (NaH))

-

Aldehyde or ketone

-

Anhydrous work-up and purification reagents (e.g., saturated aqueous ammonium chloride, magnesium sulfate, silica gel for chromatography)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 equivalent) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexane (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

-

Reaction with the Carbonyl Compound:

-

Cool the ylide solution to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

-

Biological Activity and Signaling Pathways

An extensive search of scientific databases and literature has been conducted to identify any reported biological activity or involvement in signaling pathways for this compound. No data was found to suggest that this compound has any direct pharmacological effects or that it modulates any known biological signaling pathways. Its role in the context of drug development and research appears to be exclusively as a synthetic reagent for the construction of more complex molecules, which may themselves have biological activity.

Logical Relationship: Role in Drug Discovery

Caption: The role of this compound in the drug discovery process.

Conclusion

This compound (CAS 7333-51-9) is a valuable reagent in organic synthesis, primarily employed in the Wittig reaction for the synthesis of alkenes. This technical guide has provided an overview of its chemical properties and its application in this context. For researchers and professionals in drug development, the significance of this compound lies in its utility as a building block for creating complex molecular architectures. There is currently no evidence to suggest that this compound possesses inherent biological activity or interacts with cellular signaling pathways. Future research may uncover novel applications, but its current role is firmly established within the realm of synthetic chemistry.

Cyclohexyltriphenylphosphonium Bromide: A Technical Guide for Researchers

An In-depth Examination of C24H26BrP for Drug Development and Scientific Research

Cyclohexyltriphenylphosphonium bromide (C24H26BrP) is a quaternary phosphonium salt that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and mitochondrial research. Its unique chemical properties and biological activities make it a valuable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the compound's core characteristics, experimental protocols, and potential applications.

Physicochemical Properties and Identification

This compound is a white to beige crystalline powder. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C24H26BrP | [1] |

| Molecular Weight | 425.35 g/mol | [2] |

| CAS Number | 7333-51-9 | [1] |

| Melting Point | 265-274 °C | [2] |

| Appearance | White to beige crystalline powder | [2] |

| Solubility | Soluble in water |

Synthesis and Experimental Protocols

General Synthesis Protocol for Alkyltriphenylphosphonium Bromides

This protocol outlines a typical procedure for the synthesis of an alkyltriphenylphosphonium bromide, which can be adapted for this compound.

Materials:

-

Triphenylphosphine (PPh3)

-

Cyclohexyl bromide

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

Add cyclohexyl bromide (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Wittig Reaction

This compound serves as a precursor to a phosphorus ylide, a key reagent in the Wittig reaction. This reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The ylide is typically generated in situ by treating the phosphonium salt with a strong base.

General Protocol for a Wittig Reaction

The following is a generalized protocol for a Wittig reaction using a phosphonium salt like this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

An aldehyde or ketone

-

Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Suspend this compound (1.0 equivalent) in anhydrous THF or diethyl ether in a dry reaction flask under an inert atmosphere.

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (1.0 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change.

-

After the ylide formation is complete (typically after 30-60 minutes), slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

The logical flow of the Wittig reaction is depicted in the following diagram.

Biological Activity and Applications in Drug Development

The triphenylphosphonium cation is lipophilic and can readily cross biological membranes, leading to its accumulation within mitochondria, driven by the large mitochondrial membrane potential. This property has been exploited to target therapeutic agents to the mitochondria.

Mitochondrial Targeting and Uncoupling

This compound, as a member of the alkyltriphenylphosphonium cation family, is known to affect mitochondrial function. These compounds can act as mitochondrial uncouplers, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[3] This uncoupling effect is generally more pronounced with increasing length and lipophilicity of the alkyl chain.[3] The disruption of mitochondrial function can lead to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death).

The proposed mechanism of mitochondrial uncoupling by alkyltriphenylphosphonium cations is illustrated below.

Anticancer Potential

The ability of this compound to disrupt mitochondrial function and induce apoptosis suggests its potential as an anticancer agent.[4] While specific IC50 values for this compound against various cancer cell lines are not available in the searched literature, the general class of mitochondria-targeting triphenylphosphonium cations has shown promise in preclinical studies. Further research is warranted to fully elucidate the anticancer efficacy of this compound.

Safety and Toxicology

Spectral Data

While experimental ¹H and ¹³C NMR spectra specifically for this compound were not found in the search results, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

-

¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the phenyl protons. The protons of the cyclohexyl group would appear in the aliphatic region (typically 1.0-4.0 ppm), with the proton attached to the phosphorus-bearing carbon likely appearing as a downfield multiplet due to the deshielding effect of the phosphonium group.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, with the carbon directly attached to the phosphorus being split into a doublet due to coupling with the ³¹P nucleus. The cyclohexyl carbons would also be observable in the aliphatic region, with the carbon directly bonded to phosphorus also exhibiting P-C coupling.

Conclusion

This compound is a valuable chemical compound with established utility in organic synthesis and promising potential in the realm of drug development, particularly as a mitochondria-targeting agent. Its ability to serve as a precursor for the Wittig reaction makes it a useful tool for the construction of complex organic molecules. Furthermore, its inherent biological activity, stemming from its ability to accumulate in mitochondria and disrupt their function, opens avenues for its exploration as a potential therapeutic, especially in the context of cancer. While a comprehensive set of quantitative data for this specific compound remains to be fully documented in publicly accessible literature, the existing knowledge on related phosphonium salts provides a strong foundation for its application in research. Future studies focusing on detailed toxicological profiling, elucidation of specific anticancer mechanisms, and optimization of its use in synthetic methodologies will undoubtedly enhance its value to the scientific community.

References

- 1. Preparation and Reactivity of a Triphosphenium Bromide Salt: A Convenient and Stable Source of Phosphorus(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Uncoupling and Toxic Action of Alkyltriphenylphosphonium Cations on Mitochondria and the Bacterium Bacillus subtilis as a Function of Alkyl Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. echemi.com [echemi.com]

The Wittig Reaction: A Core Principle in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in the edifice of organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction has become an indispensable tool in the synthesis of a vast array of molecules, from commodity chemicals to complex natural products and pharmaceuticals.[3][4] Its significance lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry, a crucial feature in the design and synthesis of biologically active molecules.[5]

Core Principles and Mechanism

The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide.[2] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6]

The currently accepted mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[6][7] This intermediate then undergoes a syn-elimination to yield the alkene and triphenylphosphine oxide.[7] While early mechanistic proposals involved a zwitterionic betaine intermediate, modern evidence, particularly from studies under lithium-salt-free conditions, strongly supports the direct formation of the oxaphosphetane.[2][7]

The logical progression of the Wittig reaction mechanism can be visualized as follows:

The Wittig Reagent: Synthesis and Stability

The heart of the Wittig reaction is the phosphorus ylide. These reagents are typically prepared in a two-step sequence. The first step is the quaternization of triphenylphosphine with an alkyl halide via an SN2 reaction to form a phosphonium salt.[1] In the second step, the phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide.[6]

Wittig ylides are broadly classified into two categories based on their stability, which in turn dictates the stereochemical outcome of the reaction:

-

Unstabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanionic carbon. They are highly reactive and generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[2][3]

-

Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanionic carbon, which delocalizes the negative charge and increases their stability. Stabilized ylides are less reactive and typically yield (E)-alkenes with high selectivity.[2][3]

-

Semistabilized Ylides: Ylides with an aryl or vinyl group on the carbanion fall into this category. The stereoselectivity with these ylides is often poor, resulting in mixtures of (E)- and (Z)-isomers.[2]

Stereoselectivity: A Predictable Outcome

The stereochemistry of the alkene product is a key feature of the Wittig reaction and is primarily determined by the nature of the ylide.[2]

Under salt-free conditions, the reaction is under kinetic control.[7] For unstabilized ylides, the transition state leading to the syn-oxaphosphetane is sterically favored, which then decomposes to the (Z)-alkene.[3] In contrast, for stabilized ylides, the initial cycloaddition is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which subsequently forms the (E)-alkene.[3]

The presence of lithium salts can significantly impact the stereochemical outcome, often leading to a decrease in (Z)-selectivity with unstabilized ylides due to equilibration of the betaine-like intermediates.[7]

| Ylide Type | Substituent on Ylide Carbon | Typical Aldehyde | Predominant Alkene Isomer | E/Z Ratio | Yield (%) |

| Unstabilized | Alkyl (e.g., -CH₃, -CH₂CH₃) | Aliphatic or Aromatic | Z | >95:5 (in salt-free conditions) | 70-95 |

| Unstabilized | Alkyl | Aliphatic or Aromatic | E | Variable (often low Z-selectivity in the presence of Li⁺) | 70-95 |

| Stabilized | Ester (e.g., -CO₂Et) | Aliphatic or Aromatic | E | >95:5 | 80-98 |

| Stabilized | Ketone (e.g., -C(O)R) | Aliphatic or Aromatic | E | High | 75-95 |

| Semistabilized | Aryl (e.g., -Ph) | Aliphatic or Aromatic | Mixture | Poor Selectivity | 60-90 |

Table 1: General Stereochemical Outcome and Yields in the Wittig Reaction

Experimental Protocols

Synthesis of a Wittig Reagent: Methyltriphenylphosphonium Bromide

Materials:

-

Triphenylphosphine (26.23 g, 100 mmol)

-

Methyl bromide (14.24 g, 150 mmol)

-

Toluene (100 mL)

Procedure:

-

A solution of triphenylphosphine in toluene is prepared in a pressure vessel.

-

Methyl bromide is condensed into the cooled vessel.

-

The vessel is sealed and heated at 100°C for 24 hours.

-

After cooling to room temperature, the precipitated white solid is collected by filtration.

-

The solid is washed with cold toluene and dried under vacuum to afford methyltriphenylphosphonium bromide.[1]

General Procedure for the Wittig Reaction with an Unstabilized Ylide (Z-selective)

Materials:

-

Methyltriphenylphosphonium bromide (3.57 g, 10 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol)

-

Aldehyde (10 mmol)

Procedure:

-

Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0°C in an ice bath.

-

n-Butyllithium is added dropwise via syringe. The formation of the orange-red ylide is observed.

-

The mixture is stirred at 0°C for 30 minutes.

-

A solution of the aldehyde in THF is added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to isolate the alkene.

The Schlosser Modification for E-Alkene Synthesis with Unstabilized Ylides

The Schlosser modification allows for the synthesis of (E)-alkenes from unstabilized ylides.[8][9] This is achieved by trapping the initially formed syn-betaine with a second equivalent of strong base at low temperature, followed by protonation to form the more stable anti-betaine, which then proceeds to the (E)-alkene.[9]

Materials:

-

Methyltriphenylphosphonium bromide (3.57 g, 10 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol)

-

Aldehyde (10 mmol)

-

Phenyllithium (1.8 M in di-n-butyl ether, 5.6 mL, 10 mmol)

-

tert-Butanol (10 mmol)

Procedure:

-

The ylide is generated as described in the general procedure for unstabilized ylides.

-

The reaction mixture is cooled to -78°C (dry ice/acetone bath).

-

A solution of the aldehyde in THF is added dropwise.

-

After stirring for 1 hour at -78°C, phenyllithium is added dropwise, and the mixture is stirred for an additional 30 minutes.

-

tert-Butanol is added to protonate the intermediate.

-

The mixture is allowed to warm to room temperature and then quenched and worked up as described in the general procedure.

Applications in Drug Development and Natural Product Synthesis

The reliability and stereoselectivity of the Wittig reaction have made it a vital tool in the pharmaceutical industry and in the total synthesis of complex natural products. It is frequently employed to construct key carbon-carbon double bonds in drug candidates and their intermediates. For example, the synthesis of certain prostaglandins, retinoids (including Vitamin A), and various macrolide antibiotics rely on the Wittig reaction to establish critical stereocenters. The ability to introduce an exocyclic double bond is another valuable application in the synthesis of complex ring systems.

Conclusion

The Wittig reaction remains a powerful and widely used method for the synthesis of alkenes. Its core principles are well-understood, and the stereochemical outcome can be reliably predicted based on the nature of the ylide. For researchers and professionals in drug development, a thorough understanding of the Wittig reaction's mechanism, scope, and limitations is essential for the efficient and stereocontrolled synthesis of complex organic molecules. The continued development of modifications and catalytic versions of this reaction ensures its place at the forefront of modern organic synthesis.

References

- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. synarchive.com [synarchive.com]

- 9. Schlosser Modification [organic-chemistry.org]

The Pivotal Role of Phosphonium Ylides in Modern Organic Chemistry: A Technical Guide

Introduction

Phosphonium ylides are a class of neutral, dipolar zwitterionic molecules characterized by a negatively charged carbanion adjacent to a positively charged phosphorus atom.[1][2][3] These species, also known as Wittig reagents, are indispensable tools in synthetic organic chemistry, primarily for their role in the Wittig reaction—a powerful method for synthesizing alkenes from aldehydes and ketones.[4][5] Their versatility stems from the ability to form carbon-carbon double bonds with high regioselectivity and, depending on the ylide's structure, predictable stereoselectivity.[6][7] This guide provides an in-depth exploration of the synthesis, reactivity, and application of phosphonium ylides, with a focus on their utility for researchers in organic synthesis and drug development.

Core Concepts: Structure and Synthesis

A phosphonium ylide exists as a resonance hybrid of two contributing forms: the ylide form (Ph₃P⁺-C⁻R₂) and the ylene form (Ph₃P=CR₂).[1][8] The actual structure is dominated by the zwitterionic ylide character.

The synthesis of phosphonium ylides is a robust two-step process:

-

Formation of the Phosphonium Salt : Triphenylphosphine reacts with an alkyl halide via a bimolecular nucleophilic substitution (SN2) reaction to form a stable alkyltriphenylphosphonium salt.[1][9] Less sterically hindered alkyl halides react more efficiently.[1]

-

Deprotonation : The phosphonium salt is treated with a strong base to abstract an acidic α-proton, yielding the neutral phosphonium ylide.[2][9] The choice of base is critical and depends on the acidity of the proton, which is influenced by the substituents on the carbon.

References

- 1. Ylide - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. grokipedia.com [grokipedia.com]

- 4. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]

- 5. byjus.com [byjus.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. nbinno.com [nbinno.com]

Physical and chemical properties of Cyclohexyltriphenylphosphonium bromide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclohexyltriphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis. This document details its core characteristics, experimental protocols for its synthesis and application, and an analysis of its spectroscopic data.

Core Properties

This compound, a quaternary phosphonium salt, is a key reagent in various chemical transformations, most notably the Wittig reaction for the synthesis of alkenes. Its physical and chemical properties are summarized below.

Physical Properties

This compound is typically a white to beige crystalline powder. It is known to be hygroscopic and should be stored in a dry environment.

| Property | Value | References |

| Appearance | White to beige crystalline powder | |

| Melting Point | 265-274 °C | |

| Solubility | Soluble in polar organic solvents such as dichloromethane and chloroform. | |

| Hygroscopicity | Hygroscopic |

Chemical Properties

The chemical identity and key identifiers of this compound are provided in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₆BrP | |

| Molecular Weight | 425.35 g/mol | |

| CAS Number | 7333-51-9 | |

| IUPAC Name | Cyclohexyl(triphenyl)phosphanium bromide |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of this compound are crucial for its effective use in a laboratory setting.

Synthesis of this compound

This protocol describes a general method for the synthesis of alkyltriphenylphosphonium bromides, adapted for this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where triphenylphosphine acts as the nucleophile.

Reaction: P(C₆H₅)₃ + C₆H₁₁Br → [P(C₆H₅)₃(C₆H₁₁) ]⁺Br⁻

Materials:

-

Triphenylphosphine (1.0 equivalent)

-

Cyclohexyl bromide (1.0-1.2 equivalents)

-

Toluene or acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene or acetonitrile.

-

Add cyclohexyl bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for 10-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

If precipitation is incomplete, add anhydrous diethyl ether to induce further precipitation of the phosphonium salt.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Purification by Recrystallization

Recrystallization is a standard procedure to purify the synthesized phosphonium salt. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of dichloromethane/diethyl ether or ethanol)

Procedure:

-

Dissolve the crude phosphonium salt in a minimal amount of the hot recrystallization solvent.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, the flask can be placed in an ice bath to further decrease the solubility of the salt.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum. For hygroscopic salts, handling under an inert atmosphere is recommended.[2]

Wittig Reaction Protocol

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes or ketones into alkenes. This protocol outlines a general procedure using this compound.

Step 1: Ylide Formation The phosphonium salt is deprotonated with a strong base to form the corresponding phosphorus ylide.

Reaction: [P(C₆H₅)₃(C₆H₁₁) ]⁺Br⁻ + Base → P(C₆H₅)₃=C₆H₁₀ + H-Base⁺ + Br⁻

Materials:

-

This compound (1.0 equivalent)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) (1.0 equivalent)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in the anhydrous solvent.

-

Cool the suspension in an ice bath or a dry ice/acetone bath.

-

Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete ylide formation.

Step 2: Reaction with a Carbonyl Compound The in situ generated ylide is then reacted with an aldehyde or ketone.

Reaction: P(C₆H₅)₃=C₆H₁₀ + R₂C=O → R₂C=C₆H₁₀ + P(C₆H₅)₃=O

Materials:

-

Phosphorus ylide solution (from Step 1)

-

Aldehyde or ketone (1.0 equivalent) dissolved in the anhydrous reaction solvent

Procedure:

-

To the ylide solution, slowly add a solution of the aldehyde or ketone at the same cooled temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting carbonyl compound.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting alkene by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch (phenyl groups) |

| 3000-2850 | Strong | Aliphatic C-H stretch (cyclohexyl group) |

| ~1585, ~1485, ~1440 | Medium-Strong | C=C stretching in the aromatic rings |

| ~1450 | Medium | CH₂ bending (scissoring) in the cyclohexyl group |

| ~1110 | Strong | P-C stretch |

| 900-675 | Strong | C-H out-of-plane bending for monosubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.9-7.6 | Multiplet | 15H | Aromatic protons of the three phenyl groups |

| 4.0-3.5 | Multiplet | 1H | Methine proton on the cyclohexyl ring attached to phosphorus |

| 2.0-1.2 | Multiplet | 10H | Methylene protons of the cyclohexyl ring |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 135-128 | Aromatic carbons of the phenyl groups |

| ~118 | ipso-Carbon of the phenyl groups (coupled to phosphorus) |

| ~40-35 | Methine carbon of the cyclohexyl ring (coupled to phosphorus) |

| ~27-25 | Methylene carbons of the cyclohexyl ring |

Reaction Mechanisms and Pathways

Wittig Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

References

A Comprehensive Technical Guide to Cyclohexyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclohexyltriphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis. The document details its chemical properties, provides experimental protocols for its synthesis and a primary application, and illustrates a key reaction workflow.

Core Concepts: IUPAC Nomenclature and Chemical Identity

The unequivocally recognized IUPAC name for the compound with the common name this compound is cyclohexyl(triphenyl)phosphanium;bromide . It is also frequently referred to as cyclohexyl(triphenyl)phosphonium bromide.

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | cyclohexyl(triphenyl)phosphanium;bromide |

| CAS Number | 7333-51-9 |

| Molecular Formula | C₂₄H₂₆BrP |

| Molecular Weight | 425.35 g/mol |

| Melting Point | 265-272 °C |

| Appearance | White to off-white crystalline powder |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and its subsequent use in the Wittig reaction, a cornerstone of alkene synthesis.

Synthesis of this compound

This protocol describes the preparation of this compound from triphenylphosphine and cyclohexyl bromide.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Cyclohexyl bromide (C₆H₁₁Br)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Diethyl ether (anhydrous)

Procedure:

-

In a dry round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Add cyclohexyl bromide (1.1 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to obtain a white to off-white crystalline powder.

The Wittig Reaction: Synthesis of an Alkene

This protocol provides a general procedure for the Wittig reaction, utilizing a phosphonium salt such as this compound to convert an aldehyde or ketone into an alkene.

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

An aldehyde or ketone

-

Round-bottom flask

-

Syringes for liquid transfer

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Ylide Formation:

-

In a dry round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C, depending on the base and substrate.

-

Slowly add the strong base (1 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).

-

Allow the mixture to stir at the appropriate temperature for 30-60 minutes.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1 equivalent) in the anhydrous solvent.

-

Slowly add the carbonyl solution to the ylide solution at the same low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkene.

-

The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography. Purify the desired alkene product by flash column chromatography.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations described in the experimental protocols.

Methodological & Application

Application Notes: Cyclohexyltriphenylphosphonium Bromide as a Wittig Reagent

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, this reaction utilizes a phosphonium ylide (the Wittig reagent) to convert an aldehyde or ketone into an alkene, with the concomitant formation of triphenylphosphine oxide as a byproduct.[2][3] A key advantage of the Wittig reaction is its high degree of regioselectivity, ensuring the double bond is formed at a specific location, a feature not always achievable with traditional elimination reactions.[1][3]

Cyclohexyltriphenylphosphonium bromide (C₂₄H₂₆BrP) is the phosphonium salt precursor required to generate the cyclohexyl-substituted ylide. This specific reagent is employed to introduce a cyclohexylidene moiety onto a carbonyl compound, yielding a diverse range of exocyclic alkenes. This document provides detailed information on the properties of this compound, its preparation, and a comprehensive protocol for its application in the Wittig reaction for researchers in organic synthesis and drug development.

Physicochemical Properties and Safety Data

This compound is a stable, crystalline solid that serves as the starting material for the Wittig ylide. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 7333-51-9 | [4][5] |

| Molecular Formula | C₂₄H₂₆BrP | [4][5] |

| Molecular Weight | 425.34 g/mol | [4][5] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | 265-272 °C | [4] |

| Storage Conditions | Store at 4°C, keep sealed and away from moisture. | |

| Solubility | Soluble in polar organic solvents. | |

| Hygroscopicity | The material is hygroscopic. | [4][6] |

Table 2: Hazard and Safety Information

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements | References |

| Irritant / Harmful | GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][6] |

Core Application: The Wittig Reaction Mechanism

The overall transformation involves two primary stages: the formation of the phosphorus ylide from the phosphonium salt and the subsequent reaction of the ylide with a carbonyl compound to form the alkene.

-

Ylide Formation: The process begins with the deprotonation of the α-carbon (the carbon adjacent to the phosphorus atom) of the this compound salt using a strong base. This removes a proton to form the nucleophilic ylide, which is a resonance-stabilized species. Common bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[2][7]

-

Alkene Formation: The ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate called an oxaphosphetane.[3][7] This intermediate is unstable and collapses through a retro-[2+2] cycloaddition, yielding the final alkene product and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the phosphonium salt via an SN2 reaction between triphenylphosphine and cyclohexyl bromide.[3][8]

-

Materials:

-

Triphenylphosphine (1.0 eq)

-

Cyclohexyl bromide (1.1 eq)

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filter paper

-

Diethyl ether (for washing)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene. Stir until fully dissolved.

-

Add cyclohexyl bromide to the solution.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24-48 hours. The product will precipitate out of the solution as a white solid.

-

Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold diethyl ether (2-3 times) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

-

Protocol 2: General Procedure for Wittig Reaction

This protocol outlines the in-situ generation of the ylide followed by its reaction with a generic aldehyde or ketone.

-

Materials & Equipment:

-

This compound (1.1 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Strong base: n-Butyllithium (n-BuLi, 1.05 eq) or Sodium Hydride (NaH, 60% dispersion in oil, 1.1 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Three-neck round-bottom flask, magnetic stirrer, inert atmosphere setup, syringes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator and column chromatography setup (silica gel)

-

-

Detailed Procedure:

Part A: Ylide Formation

-

Add this compound to a dry, three-neck flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon.

-

Add anhydrous THF via syringe and begin stirring to form a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-BuLi solution) dropwise to the stirred suspension over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the ylide.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

Part B: Reaction with Carbonyl Compound 6. Dissolve the aldehyde or ketone in a small amount of anhydrous THF in a separate dry flask. 7. Cool the ylide solution back down to 0 °C. 8. Slowly add the carbonyl solution to the ylide mixture via syringe. 9. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

Part C: Work-up and Purification 10. Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. 11. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. 12. Wash the organic layer with water and then with brine (saturated NaCl solution). 13. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. 14. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify this mixture using column chromatography on silica gel to isolate the pure alkene product.

-

Example Applications and Troubleshooting

The reaction is versatile and can be applied to a wide range of carbonyl compounds.

Table 3: Representative Wittig Reactions and Expected Products

| Carbonyl Substrate | Product Name | Expected Yield Range |

| Formaldehyde | Methylenecyclohexane | 60-80% |

| Benzaldehyde | Benzylidenecyclohexane | 70-90% |

| Acetone | Isopropylidenecyclohexane | 50-70% |

| Cyclohexanone | Dicyclohexylidene | 40-60% |

Table 4: Common Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | - Inactive base (degraded by air/moisture).- Wet solvent or glassware.- Sterically hindered ketone. | - Use freshly titrated or new n-BuLi.- Ensure all glassware is oven-dried and solvents are anhydrous.- Increase reaction time and/or temperature. Consider the Horner-Wadsworth-Emmons reaction as an alternative.[2] |

| Low Yield of Alkene | - Incomplete ylide formation.- Side reactions of the carbonyl compound (e.g., enolization). | - Allow more time for ylide formation before adding the carbonyl.- Add the carbonyl substrate at a lower temperature (e.g., -78 °C). |

| Difficulty in Purification | - Triphenylphosphine oxide co-elutes with the product. | - Optimize chromatography solvent system.- Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexane or a hexane/ether mixture. |

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Cyclohexyl triphenylphosphonium bromide | C24H26BrP - BuyersGuideChem [buyersguidechem.com]

- 5. This compound | C24H26BrP | CID 2724861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. biomedres.us [biomedres.us]

Application Notes and Protocols for the Wittig Reaction Using Cyclohexyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This powerful olefination reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone. The reaction's significance lies in its ability to convert a carbonyl group into an alkene, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and fine chemicals. The driving force behind this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[1][2]

This application note provides a detailed protocol for a representative Wittig reaction utilizing cyclohexyltriphenylphosphonium bromide, a non-stabilized Wittig salt. Non-stabilized ylides, such as the one derived from this salt, are known to typically favor the formation of (Z)-alkenes.[3] The protocol will focus on the in-situ generation of the cyclohexylidenetriphenylphosphorane ylide and its subsequent reaction with an aromatic aldehyde, benzaldehyde, to yield (cyclohexylidenemethyl)benzene.

Principle of the Reaction

The Wittig reaction using this compound proceeds in two main stages:

-

Ylide Formation: The commercially available this compound is deprotonated by a strong base to form the highly reactive phosphorus ylide, cyclohexylidenetriphenylphosphorane. This step is typically performed in situ under anhydrous and inert conditions. Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[4]

-

Olefination: The generated ylide then reacts with a carbonyl compound, in this case, benzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[3]

Experimental Protocols

This section outlines a detailed methodology for the Wittig reaction of this compound with benzaldehyde.

Materials and Reagents

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure

1. Preparation of the Ylide (Wittig Reagent)

a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.1 equivalents).

b. Add anhydrous THF to the flask via syringe to create a suspension.

c. Cool the suspension to 0 °C in an ice bath.

d. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A distinct color change, typically to a deep yellow or orange-red, indicates the formation of the ylide.

e. Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction

a. In a separate flame-dried flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF.

b. Slowly add the solution of benzaldehyde to the ylide solution at 0 °C via syringe.

c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the aldehyde.

3. Work-up and Purification

a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

c. Combine the organic layers and wash with brine.

d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

e. The crude product, containing (cyclohexylidenemethyl)benzene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following tables summarize typical quantitative data for a Wittig reaction with a non-stabilized ylide. Please note that specific values may vary depending on the exact reaction conditions and scale.

Table 1: Reagent Quantities for a Representative Reaction

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| This compound | 423.33 | 1.1 | 11 | 4.66 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.0 | 10 | 4.0 mL |

| Benzaldehyde | 106.12 | 1.0 | 10 | 1.02 mL |

| Anhydrous THF | - | - | - | 50 mL |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reaction Temperature (Ylide Formation) | 0 °C |

| Reaction Temperature (Wittig Reaction) | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 60 - 80% |

Mandatory Visualization